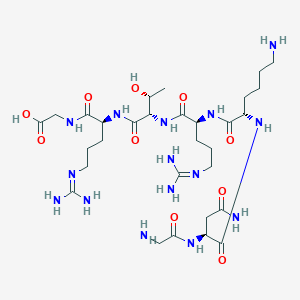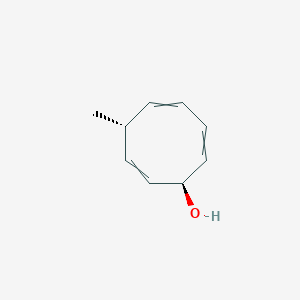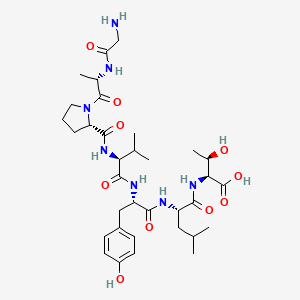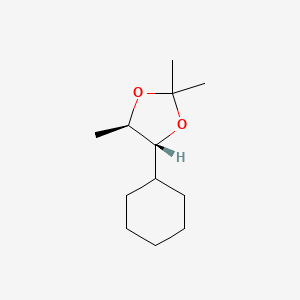
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- is a chemical compound that features a unique structure combining silane and dithiin moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- typically involves the reaction of 3-ethenyl-3,4-dihydro-1,2-dithiin with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin moiety to dithiol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for constructing complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- involves its interaction with various molecular targets and pathways. The dithiin moiety can undergo redox reactions, influencing cellular oxidative stress pathways. The silane groups can interact with biological membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Vinyl-1,2-dithiacyclohex-5-ene: Similar structure but lacks the trimethylsilyl groups.
1,2-Dithiin, 3,6-diethenyl-3,6-dihydro-: Similar dithiin core but different substituents.
Uniqueness
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- is unique due to the presence of both silane and dithiin moieties, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and applications in various fields.
Propriétés
Numéro CAS |
562810-41-7 |
|---|---|
Formule moléculaire |
C12H24S2Si2 |
Poids moléculaire |
288.6 g/mol |
Nom IUPAC |
(3-ethenyl-3-trimethylsilyl-4H-dithiin-6-yl)-trimethylsilane |
InChI |
InChI=1S/C12H24S2Si2/c1-8-12(16(5,6)7)10-9-11(13-14-12)15(2,3)4/h8-9H,1,10H2,2-7H3 |
Clé InChI |
FDQPBWWZOVZGDD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CCC(SS1)(C=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


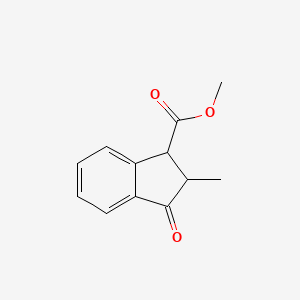

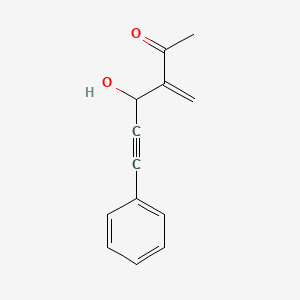
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

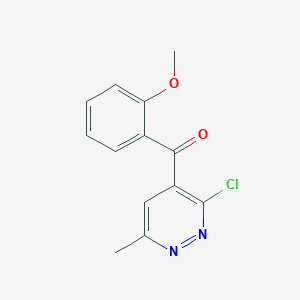
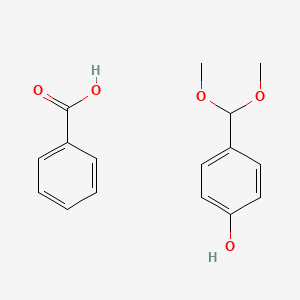
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
